REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7](O)[C:8]([O-])=O)=[CH:5][CH:4]=1.[Na+].[C-]#[N:16].[Na+].C(=O)([O-])[O-].[K+].[K+].C(OC)=O>CO>[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH2:7][C:8]#[N:16])=[CH:5][CH:4]=1 |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
is consumed in the early stages of the reaction by the dropwise addition of further methyl formate (120 ml.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
is added dropwise whilst the mixture
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The upper organic layer is collected
|
Type
|
EXTRACTION
|
Details
|
the lower aqueous layer is extracted twice with methyl isobutyl ketone (80 ml
|
Type
|
WASH
|
Details
|
the mixture is washed with saturated sodium chloride solution (100 ml.)
|
Type
|
CUSTOM
|
Details
|
The methyl isobutyl ketone is removed by evaporation and there
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |